molecular formula C8H12N2S B1421335 N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 920460-40-8

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1421335
CAS No.: 920460-40-8
M. Wt: 168.26 g/mol
InChI Key: PEQUHDRLRSWBEE-UHFFFAOYSA-N
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Description

“N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride” is a compound with the molecular formula C8H14Cl2N2S and a molecular weight of 241.18 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H . Thiazoles, including this compound, are characterized by significant pi-electron delocalization and have some degree of aromaticity .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 241.18 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

  • Insecticidal Activity : One study outlined the synthesis of various isomeric dihydropiperazines, demonstrating the potential of such compounds as bioisosteric replacements for the imidazolidine ring in neonicotinoid compounds, which are known for their insecticidal properties (Samaritoni et al., 2003).

  • Anticancer Activity : Research has highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showing potent anticancer activities. This demonstrates the potential use of these compounds in cancer treatment (Gomha et al., 2017).

  • CNS Disorders Treatment : A study on cyclopropanamine compounds, closely related to the chemical structure , revealed their use as inhibitors of Lysine-specific demethylase-1 (LSD1), suggesting their application in treating various central nervous system disorders including schizophrenia and Alzheimer's disease (Blass, 2016).

  • Urease Inhibition and Cytotoxicity : Another study synthesized bi-heterocyclic propanamides and tested them for urease inhibitory potential and cytotoxic behavior, indicating the potential of these compounds as less cytotoxic agents and potent inhibitors of urease, an enzyme that plays a role in various infections (Abbasi et al., 2020).

  • Antimicrobial Activity : Various studies have explored the antimicrobial properties of thiazole derivatives, highlighting their potential as effective agents against a range of microbial infections (Kumar & Panwar, 2015).

Properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUHDRLRSWBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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